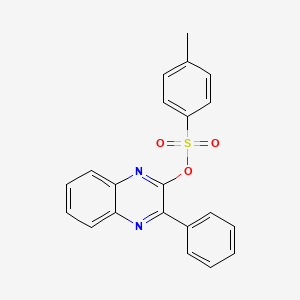
3-Phenylquinoxalin-2-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER involves the reaction of toluene-4-sulfonic acid with 3-phenyl-quinoxalin-2-yl ester. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. One common method involves using a K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions are optimized using a three-factor, three-level Box-Behnken design to achieve high yield and purity .
Analyse Des Réactions Chimiques
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological membranes and their functions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent labeling reagent, allowing for the detection and quantification of various biological molecules. It interacts with fatty acids and other biomolecules, facilitating their analysis through high-performance liquid chromatography with fluorescence detection .
Comparaison Avec Des Composés Similaires
TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER can be compared with other similar compounds, such as:
Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester: This compound is used as a fluorescent labeling reagent for fatty acids.
Para toluenesulfonic acid-catalyzed compounds: These compounds are synthesized using a one-pot, multicomponent reaction approach and have various medicinal and pharmacological properties.
The uniqueness of TOLUENE-4-SULFONIC ACID 3-PHENYL-QUINOXALIN-2-YL ESTER lies in its specific structure and its applications in early discovery research .
Propriétés
Formule moléculaire |
C21H16N2O3S |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(3-phenylquinoxalin-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H16N2O3S/c1-15-11-13-17(14-12-15)27(24,25)26-21-20(16-7-3-2-4-8-16)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3 |
Clé InChI |
FVHHOILYXHUVIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)
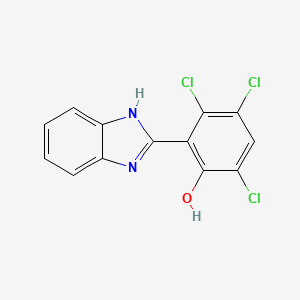
![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12006494.png)
![4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)
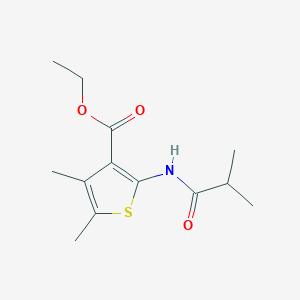

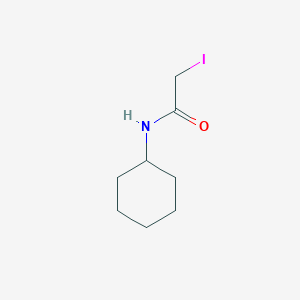


![(4Z)-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B12006528.png)

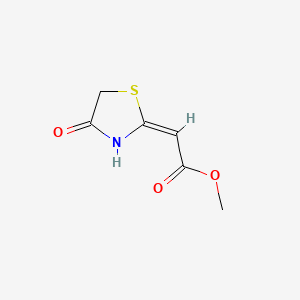
![3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12006543.png)
